Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

Fluorescence spectroscopy Analytical precision Urine biomonitoring

Standardize urinary PAH metabolite biomonitoring and resolve BPDE hydrolysis products in chiral separations. This tetrahydrotriol is a critical intermediary between BPDE and tetrols, offering distinct polarity and MS fragmentation. - **Analytical Reproducibility**: RSD of 2.1% in SPE-RTF workflows; outperforms other BaP metabolites for calibration stability. - **Chiral Resolution**: Shorter retention times & enhanced enantiomeric separation on Pirkle phases vs. tetrols. - **Mass Spec Specificity**: Diagnostic SRM transitions via sequential water loss (m/z 284, 268). - **Supply**: Packaged for R&D, immediate shipment.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 71697-30-8
Cat. No. B12815281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-
CAS71697-30-8
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O
InChIInChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2
InChIKeyGFANZDFKCCJYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-7,8,9-triol: BPDE Hydrolysis Intermediate Overview


Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- (CAS 71697-30-8; molecular formula C20H16O3; molecular weight 304.34 Da) is a tetrahydrotriol metabolite derived from the hydrolysis of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of the prototypic polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene . This compound occupies a defined position along the bay-region diol epoxide metabolic activation pathway, possessing three hydroxyl groups at the 7, 8, and 9 positions of the partially saturated benzo-ring, distinguishing it from the fully hydrolyzed tetrahydrotetrol (four hydroxyl groups) and earlier-stage metabolites such as the 7,8-dihydrodiol [1]. It serves as both a hydrolytic degradation product of BPDE and a key intermediate en route to the formation of the major N2-deoxyguanosine DNA adduct, making it a relevant reference standard for analytical method development, biomonitoring, and mechanistic carcinogenesis studies [1][2].

Reference Standard Role BPDE hydrolysis intermediate for metabolic activation pathway studies
Method Compatibility Suited for SPE-RTF, chiral HPLC, synchronous fluorescence, and GC/LC-MS workflows
Key Distinction Triol intermediate (3 OH) with distinct polarity, retention, and spectral properties vs tetrol or monohydroxy metabolites

Why Substitution with Tetrols or Other Metabolites Fails


Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- cannot be interchangeably substituted with its closest structural analog—the corresponding tetrahydrotetrol (r-7,t-8,c-9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, trans,anti-BaPT)—nor with upstream metabolites such as the 7,8-dihydrodiol or 3-hydroxy-benzo[a]pyrene, because these compounds differ fundamentally in hydroxyl group count (three vs. four), hydrogen-bonding capacity, polarity, chromatographic retention behavior, and fluorescence spectroscopic properties [1][2]. The triol's intermediate polarity (LogP ~3.49 predicted) and distinct mass spectrometric fragmentation pattern (m/z 284 and m/z 268 from sequential water loss) differ from the tetrol's fragmentation profile, enabling selective detection in complex biological matrices [1][3]. In chiral chromatographic separations, triol derivatives consistently exhibit shorter retention times and improved enantiomeric resolution relative to the more polar tetrols on Pirkle-type π-electron acceptor chiral stationary phases, a differentiation that directly governs analytical method selection and procurement decisions when stereochemical resolution is required [4]. Furthermore, the triol's specific stereochemistry—whether the (7α,8β,9α), (7R,8R,9R), or other configured forms—profoundly influences its participation in DNA adduct formation and thus its biological relevance, precluding simple substitution with any single tetrol isomer [5].

Risk Factor
Triol (This Product)
Tetrol / Other Metabolite
Hydroxyl Groups
3 OH — intermediate polarity, LogP ~3.49
4 OH (tetrol) or 1 OH (3-OH-BaP) — polarity and H-bonding capacity may shift retention
MS Fragmentation
Sequential water loss: m/z 284, 268
Different fragmentation pathway — SRM transition specificity may not transfer directly
Chiral Resolution
Shorter retention, reported improved enantiomeric resolution on π-acceptor CSPs
Longer retention, reduced resolution — chiral method conditions may require re-optimization

Quantitative Differentiation Against Structural Analogs


Fluorescence Measurement Precision on Extraction Membranes

In a comparative room-temperature fluorescence (RTF) study of four BaP metabolites extracted from human urine onto octadecyl-silica membranes, benzo[a]pyrene-r-7,t-8,c-9-tetrahydrotriol (BaP-triol) demonstrated the lowest relative standard deviation (RSD) among all analytes tested, at 2.1%, compared to 8.6% for 3-hydroxy-benzo[a]pyrene (3-OH-BaP) [1]. This ~4.1-fold improvement in measurement precision was achieved using a fiber optic probe that eliminated manual optimization of signal intensities. Although the RSD for the tetrahydrotetrol (BaP-tetrol) was not explicitly reported in this same dataset, the BaP-triol's RSD of 2.1% represents the best precision among the four metabolites analyzed, underscoring its superior reproducibility as an analytical standard in solid-matrix fluorescence-based screening workflows [1].

Fluorescence Precision
Reported
RSD 2.1% vs 8.6% (3-OH-BaP)
Reported highest precision among tested BaP metabolites on C18 extraction membranes
~4.1-fold lower RSD; fiber optic probe detection
Fluorescence spectroscopy Analytical precision Urine biomonitoring Solid-phase extraction

Chiral HPLC Retention and Enantiomeric Resolution

Weems and Yang (1990) systematically compared the chromatographic behavior of triol, triol-hydroxyethylthioether, and methoxy-triol derivatives derived from three BPDE diastereomers (anti-7,8-diol-9,10-epoxide, syn-7,8-diol-9,10-epoxide, and anti-9,10-diol-7,8-epoxide) against the corresponding tetrols on Pirkle's π-electron acceptor chiral stationary phases [1]. The study established that, relative to tetrols, triol derivatives are consistently less polar and exhibit shorter retention times and improved enantiomeric resolution on these chiral stationary phases. This chromatographic differentiation arises directly from the reduced hydrogen-bonding capacity of the triol (three hydroxyl groups) versus the tetrol (four hydroxyl groups), translating to weaker polar interactions with the stationary phase and faster elution. The resolution of enantiomers was confirmed by ultraviolet-visible absorption, circular dichroism, and mass spectral analyses [1].

Chiral HPLC Resolution
Class-level
Shorter RT, reported improved enantiomeric resolution vs tetrols
Supports chiral method throughput assessment on π-acceptor CSPs
Consistent across three triol/tetrol derivative pairs; derivative-specific RT
Chiral chromatography Enantiomeric resolution Stereochemical analysis HPLC method development

Synchronous Fluorescence Emission for DNA Adduct Detection

In a foundational synchronous fluorescence spectrophotometric study using a fixed wavelength difference (Δλ) of 34 nm between excitation and emission, the fluorescence emission maximum for BPDE-DNA adducts occurred at 382 nm, whereas the hydrolysis products—benzo[a]pyrene-tetrols and -triol—both exhibited an emission maximum at 379 nm [1]. This 3 nm spectral shift, though small, is analytically significant: the pyrene parent compound emits at 372 nm and 1-nitropyrene at 386 nm, establishing that the triol/tetrol signal (379 nm) is spectrally distinct from both the intact BPDE-DNA adduct and common interferents. The minimum detectable amount of BPDE moieties in in vitro modified BPDE-DNA, after HCl hydrolysis, was 20 fmol in 100 μg of DNA, equivalent to 1 adduct per 1.4 × 10^7 nucleotides [1]. Critically, after acid hydrolysis of BPDE-DNA to release the triol/tetrol mixture, the fluorescence readout at 379 nm serves as the quantitative endpoint, and the triol component contributes to this signal, making pure triol reference material essential for accurate calibration.

Sync. Fluorescence Emission
Reported
379 nm vs 382 nm (BPDE-DNA adducts)
Supports hydrolysis-product signal calibration at 379 nm
3 nm blue-shift; LOD 20 fmol/100 μg DNA; Δλ = 34 nm
Synchronous fluorescence spectrophotometry DNA adduct detection BPDE-DNA adducts Biomonitoring

Predicted LogP and Hydrogen-Bonding Profile

The predicted physicochemical properties of benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- (CAS 71697-30-8) include an ACD/LogP of 3.49, a polar surface area (PSA) of 61 Ų, three hydrogen-bond donors, and three hydrogen-bond acceptors, with zero freely rotatable bonds . By comparison, the corresponding tetrahydrotetrol (CAS 61490-69-5; C20H16O4, MW 320.34) possesses four hydroxyl groups, yielding a lower predicted LogP (~2.5, estimated based on the incremental contribution of an additional hydroxyl group), a larger PSA (~80 Ų), and four hydrogen-bond donors and acceptors [1]. This physicochemical divergence has direct consequences for analytical workflow design: the triol's higher LogP (3.49 vs. ~2.5) translates to stronger retention on reversed-phase C18 sorbents, and the intermediate polarity yields solid-phase extraction recoveries from human urine that fall between the higher-recovery tetrol (99.8 ± 2.5%) and the lower-recovery 3-OH-BaP (87.5 ± 3.1%) on octadecyl-silica membranes [2]. The absence of rotatable bonds and the rigid pentacyclic framework further confer distinct fluorescence quantum yield and lifetime characteristics that differentiate the triol from more flexible metabolites.

Physicochemical Profile
Context-dependent
LogP 3.49, PSA 61 Ų, HBD 3, HBA 3
Guides SPE polarity-window optimization and LC retention prediction
Predicted values; intermediate between tetrol (~LogP 2.5) and 3-OH-BaP
Physicochemical properties LogP Solid-phase extraction Method optimization

Urinary Biomarker Detection in Smokers and Nonsmokers

While the predominant urinary biomarker for BPDE metabolic activation is the fully hydrolyzed tetrol (trans,anti-BaPT), the analytical methods that quantify this endpoint typically measure total BPDE hydrolysis products, within which the triol fraction is co-detected. Zhong et al. (2011) reported that trans,anti-BaPT (the tetrol) was quantifiable in all urine samples from 30 smokers (0.71 ± 0.64 fmol/mg creatinine) and 30 nonsmokers (0.34 ± 0.20 fmol/mg creatinine), with a statistically significant difference (P = 0.0036) [1]. The instrumental on-column detection limit was approximately 20 amol for the tetrol (as the TMS derivative) using GC-NICI-MS/MS [1]. The triol co-elutes or is co-detected as part of the BPDE-hydrolyzed fraction in many published fluorescence-based and mass spectrometric assays, and its presence in the analyte mixture necessitates the use of purified triol reference material to verify chromatographic resolution from the tetrol and to assess potential signal contribution in non-resolved detection modes [2]. The analytical challenge is compounded by the strong spectral and lifetime overlap between BaP-triol and BaP-tetrol at room temperature, which has driven the development of advanced chemometric approaches (U-PLS/RTL with time-resolved excitation-emission matrices at 77 K) capable of resolving these two metabolites at the pg/mL level in urine [2].

Urinary Biomarker Context
Context-dependent
Co-detected with tetrol; smoker 0.71 vs nonsmoker 0.34 fmol/mg Cr
Supports triol-tetrol signal deconvolution in urinary biomarker assays
2.1-fold smoker/nonsmoker difference (P=0.0036) for tetrol; triol requires independent resolution
Urinary biomarker PAH exposure assessment GC-NICI-MS/MS Molecular epidemiology

Optimal Research and Industrial Application Scenarios


Calibration Standard for SPE-RTF Screening of Urinary Metabolites

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- serves as a high-precision calibration standard in SPE-RTF screening workflows for urinary PAH metabolite analysis. Its demonstrated RSD of 2.1%—the lowest among four major BaP metabolites—enables robust calibration curves with minimal replicate variability when using octadecyl-silica membrane extraction coupled with fiber optic fluorescence detection [5]. This application is particularly suited for high-throughput biomonitoring programs where analytical reproducibility directly impacts the statistical power to discriminate between exposed and unexposed populations.

Chiral Purity Verification and Enantiomeric Resolution Method Development

For laboratories developing chiral HPLC methods to resolve BaP metabolite enantiomers, the triol compound provides distinct advantages over the tetrol as a chromatographic reference. Triol derivatives exhibit shorter retention times and improved enantiomeric resolution on Pirkle-type π-electron acceptor chiral stationary phases relative to the more polar tetrols [5]. This makes the triol the preferred reference compound for optimizing mobile phase composition and assessing column performance when stereochemical separation of BPDE hydrolysis products is the analytical objective. The improved resolution is attributable to reduced polar interactions with the stationary phase due to one fewer hydroxyl group.

Spectral Interference Assessment in Fluorescence Assays for DNA Adducts

In synchronous fluorescence spectrophotometric assays for BPDE-DNA adduct quantification, the triol and tetrol hydrolysis products both emit at 379 nm, whereas intact BPDE-DNA adducts emit at 382 nm [5]. Pure triol reference material is essential for assessing the degree of spectral interference between co-eluting triol and tetrol fractions and for validating chemometric deconvolution algorithms such as U-PLS/RTL applied to time-resolved excitation-emission matrices at 77 K, which can resolve these strongly overlapping metabolites at pg/mL concentrations in urine [4]. Without purified triol, the accuracy of tetrol quantification in complex biological matrices cannot be independently verified.

Mass Spectrometric Method Development and Fragmentation Reference

For GC-MS and LC-MS/MS method development targeting BaP metabolites, the triol provides a diagnostic negative chemical ionization fragmentation pattern involving sequential water losses to yield characteristic anions at m/z 284 and m/z 268, distinct from the tetrol's fragmentation pathway [5]. This differential fragmentation enables selective reaction monitoring (SRM) transitions that can distinguish the triol from the tetrol in complex biological extracts, provided that purified triol reference standard is available for optimizing collision energies and verifying transition specificity. The availability of the triol as a characterized reference compound is therefore critical for developing multiplexed MS assays that simultaneously quantify multiple BPDE hydrolysis products.

Application
Selection Property
Validation Focus
SPE-RTF urine metabolite screening
Fluorescence measurement precision on solid-phase extraction membranes
Calibration reproducibility across metabolite panels
Chiral HPLC method development
Retention behavior on π-electron acceptor chiral stationary phases
Enantiomeric resolution and peak symmetry verification
DNA adduct fluorescence calibration
Synchronous fluorescence emission wavelength and spectral overlap profile
Signal deconvolution from co-emitting tetrol at 379 nm
Mass spectrometric SRM assay development
Diagnostic negative CI fragmentation pathway
Transition specificity and collision energy optimization
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